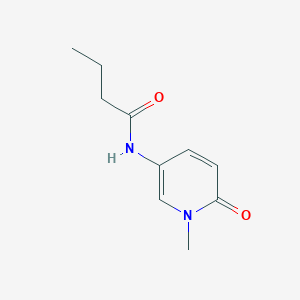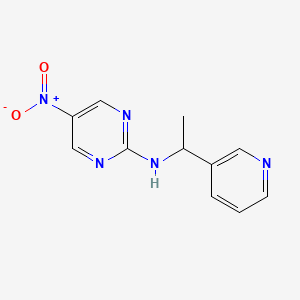![molecular formula C14H17NO4 B7586791 (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid, also known as PHCCC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. PHCCC is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4), a member of the G protein-coupled receptor family.
Mecanismo De Acción
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid acts as a positive allosteric modulator of mGluR4. This receptor is primarily found in the brain and is involved in the regulation of neurotransmitter release. Activation of mGluR4 has been shown to have neuroprotective effects and to reduce anxiety and depression-like behaviors in animal models.
Biochemical and Physiological Effects:
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been shown to increase the activity of mGluR4, leading to increased neurotransmitter release and neuroprotective effects. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid in lab experiments is its selectivity for mGluR4. This allows researchers to study the specific effects of mGluR4 activation without interference from other receptors. However, one limitation of using (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Direcciones Futuras
There are several future directions for research on (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid. One area of interest is the potential therapeutic applications of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid in neurological disorders such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. Another area of interest is the potential use of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid as an analgesic for the treatment of pain. Additionally, further research is needed to fully understand the mechanism of action of (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid and its effects on neurotransmitter release.
Métodos De Síntesis
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid with phenylcyclobutanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with a strong acid to yield (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid.
Aplicaciones Científicas De Investigación
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and ischemic stroke. (2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-9-11(12(17)18)15-13(19)14(7-4-8-14)10-5-2-1-3-6-10/h1-3,5-6,11,16H,4,7-9H2,(H,15,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGCSFCKOLHJDM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)



![2-[4-(6-Methylpyridin-2-yl)piperazin-1-yl]ethanol](/img/structure/B7586779.png)
![(2S)-2-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-3-hydroxypropanoic acid](/img/structure/B7586783.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)

![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)